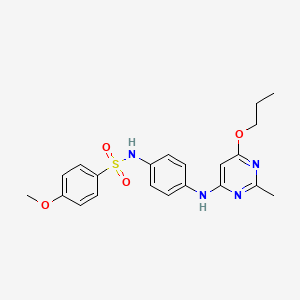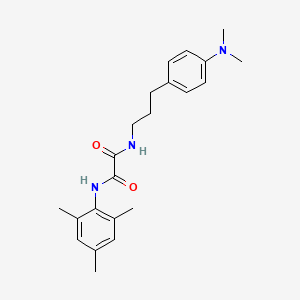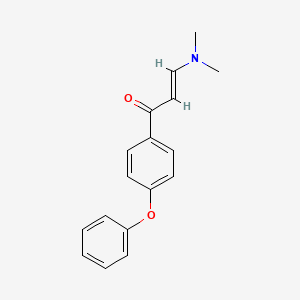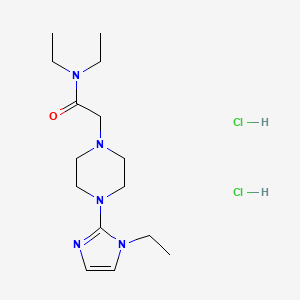![molecular formula C14H14N4OS B2647705 N-(1-cyanopropyl)-2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]acetamide CAS No. 1808556-02-6](/img/structure/B2647705.png)
N-(1-cyanopropyl)-2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanopropyl)-2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as CPYTA and has been synthesized using different methods.
科学的研究の応用
CPYTA has shown potential applications in various research fields, including medicinal chemistry, neuroscience, and cancer research. It has been studied for its ability to inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in the regulation of gene expression. CPYTA has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Additionally, CPYTA has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells.
作用機序
The mechanism of action of CPYTA involves its ability to inhibit the activity of certain enzymes, particularly histone deacetylases. Histone deacetylases are involved in the regulation of gene expression, and their inhibition can lead to changes in gene expression patterns. CPYTA has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, CPYTA has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
CPYTA has been shown to have various biochemical and physiological effects, depending on the research application. Inhibition of histone deacetylases by CPYTA can lead to changes in gene expression patterns, which can affect various cellular processes. In the brain, CPYTA has been shown to reduce oxidative stress and inflammation, leading to neuroprotection. In cancer cells, CPYTA induces cell cycle arrest and apoptosis, leading to their death.
実験室実験の利点と制限
One advantage of using CPYTA in lab experiments is its ability to inhibit the activity of histone deacetylases, which can lead to changes in gene expression patterns. Additionally, CPYTA has been shown to have neuroprotective and anticancer properties, making it a promising compound for research in these areas. However, one limitation of using CPYTA in lab experiments is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are several future directions for research on CPYTA. One direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Another direction is to study its potential use in combination with other compounds for the treatment of cancer. Additionally, further research is needed to understand the mechanism of action of CPYTA and its potential toxicity.
合成法
CPYTA can be synthesized using different methods, but the most commonly used method involves the reaction between 2-(pyridin-3-yl)-1,3-thiazol-4-ylamine and 1-cyanopropyl acetate. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure CPYTA.
特性
IUPAC Name |
N-(1-cyanopropyl)-2-(2-pyridin-3-yl-1,3-thiazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-2-11(7-15)17-13(19)6-12-9-20-14(18-12)10-4-3-5-16-8-10/h3-5,8-9,11H,2,6H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBYSBZMLFFXHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)CC1=CSC(=N1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanopropyl)-2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Methylpiperazin-1-yl)sulfonyl]benzoyl chloride hydrochloride](/img/structure/B2647622.png)
![5-[(4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]-2-methylpyridine](/img/structure/B2647625.png)
![[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2647628.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2647631.png)
![4-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2647632.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2647635.png)
![1-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2647637.png)

![Methyl 5-[[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]furan-2-carboxylate](/img/structure/B2647641.png)


